5-Fluoroquinolin-4-amine
Overview
Description
5-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial DNA-gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, fluoroquinolones can inhibit bacterial growth and proliferation .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by this compound involve a series of successive phosphorylation reactions leading to the formation of active forms of the drug . These active forms include 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These compounds inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, like other fluoroquinolones, is characterized by its ability to achieve high concentrations in cells . The fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA-gyrase and topoisomerase IV, the drug prevents bacterial DNA replication, leading to cell death . This makes fluoroquinolones effective against a wide spectrum of bacteria, surpassing many antibiotics .
Action Environment
The action of this compound, like other fluoroquinolones, is influenced by environmental factors. The broad application of fluoroquinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Biochemical Analysis
Biochemical Properties
5-Fluoroquinolin-4-amine, like other fluoroquinolines, exhibits remarkable biological activity. Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds
Molecular Mechanism
They inhibit bacterial DNA-gyrase, affecting bacteria reproduction . Whether this compound shares this mechanism is yet to be confirmed.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Skraup cyclization, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions to form the quinoline ring . The fluorination can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced into the quinoline ring using reagents such as potassium fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of 5-Fluoroquinolin-4-amine often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
5-Fluoroquinolin-4-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinolin-4-amine
- 7-Fluoroquinolin-4-amine
- 8-Fluoroquinolin-4-amine
Uniqueness
5-Fluoroquinolin-4-amine is unique due to its specific fluorine substitution at the 5-position of the quinoline ring. This specific substitution pattern can result in different biological activities and chemical properties compared to other fluorinated quinoline derivatives .
Properties
IUPAC Name |
5-fluoroquinolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQHDGTMCMGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312758 | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-08-8 | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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